molecular formula C10H10ClNO3 B275737 Methyl 4-acetamido-2-chlorobenzoate

Methyl 4-acetamido-2-chlorobenzoate

Cat. No.: B275737
M. Wt: 227.64 g/mol
InChI Key: KVPHKHUNUFCQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetamido-2-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group, an acetamido substituent at the para position (C4), and a chlorine atom at the ortho position (C2) on the aromatic ring. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry research. Its structural features influence its solubility, stability, and reactivity, making it a valuable intermediate in drug development, particularly for analogs of metoclopramide and related gastroprokinetic agents .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 4-acetamido-2-chlorobenzoate

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-7-3-4-8(9(11)5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13)

InChI Key

KVPHKHUNUFCQDG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C) Key Applications
Methyl 4-acetamido-2-chlorobenzoate Cl (C2), Acetamido (C4) 242.67 ~5.2 (DMSO) 148–152 Pharmaceutical impurity standard
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Cl (C5), OMe (C2), Acetamido (C4) 272.71 ~3.8 (DMSO) 163–167 Metoclopramide impurity
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate Cl (C5), OH (C2), Acetamido (C3) 272.71 ~7.1 (Ethanol) 178–182 Antibacterial agent precursor
Methyl 4-acetamido-2-hydroxybenzoate OH (C2), Acetamido (C4) 223.21 ~12.4 (Methanol) 135–139 Anti-inflammatory intermediate

Key Observations :

  • Chlorine vs. Hydroxyl Groups : Replacement of the hydroxyl group (C2) with chlorine in the target compound reduces polarity, increasing lipophilicity and altering solubility profiles .
  • Methoxy vs. Chlorine : Methyl 4-acetamido-5-chloro-2-methoxybenzoate exhibits higher molecular weight and lower solubility than the target compound due to steric hindrance from the methoxy group .
  • Ester Group Variation: Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) generally show higher solubility in ethanol compared to methyl esters in DMSO .

Stability and Reactivity

  • Hydrolytic Stability : The chlorine atom at C2 in the target compound enhances resistance to ester hydrolysis compared to hydroxyl-containing analogs (e.g., methyl salicylate) .
  • Thermal Stability : Methoxy-substituted analogs exhibit higher melting points due to increased molecular symmetry and hydrogen bonding .

Pharmaceutical Relevance

  • Impurity Profiling : this compound and its methoxy analog are critical impurities in metoclopramide manufacturing, monitored via HPLC/UV methods to ensure drug safety .
  • Bioactivity : Hydroxyl-containing analogs (e.g., Methyl 4-acetamido-2-hydroxybenzoate) show higher anti-inflammatory activity, while chloro-substituted derivatives are preferred for their metabolic stability .

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